PTP CD45 Inhibitor
Overview
Description
The PTP CD45 Inhibitor, also referenced under CAS 345630-40-2, controls the biological activity of PTP CD45 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Synthesis Analysis
The synthesis and biological activity of a series of 2- [(4-methylthiopyridin-2-yl)methylsulfinyl]benzimidazoles are described. These compounds have potent inhibitory effects against the protein tyrosine phosphatase activity of CD45 . A Facile Synthesis of CD45 Protein Tyrosine Phosphatase Inhibitor Marine Natural Product Pulchellalactam has also been reported .
Molecular Structure Analysis
CD45 is a type 1 transmembrane protein tyrosine phosphatase (PTPase) expressed by all the haematopoietic stem cells (HSCs) except that of erythrocytes and platelets . It is composed of two cytoplasmic domains, a transmembrane domain, and an extracellular domain .
Chemical Reactions Analysis
The protein-tyrosine phosphatase (PTP) CD45 serves both positive and negative signaling elements by dephosphorylating regulatory pTyr residues on Src-family protein-tyrosine kinases .
Physical And Chemical Properties Analysis
The PTP CD45 Inhibitor has a molecular formula of C19H17NO3 and a molecular weight of 307.3 g/mol . It is a red-violet solid and is soluble in DMSO and ethanol .
Scientific Research Applications
Allosteric Inhibitors of CD45 and Immune Response
CD45, a protein tyrosine phosphatase (PTP), plays a pivotal role in immune cell signaling. Research by Perron et al. (2014) demonstrated the development of small molecule inhibitors targeting an allosteric pocket unique to CD45. These inhibitors, notably compound 211, showed selectivity and effectiveness in preventing T-cell receptor-mediated activation, thereby controlling immune responses. This work highlights the potential of CD45 allosteric inhibitors in modulating immune functions, especially in conditions like inflammation and autoimmune diseases (Perron et al., 2014).
PTP Inhibitor XIX as a Multiphosphatase Inhibitor
Le et al. (2017) explored the role of PTP inhibitor XIX, an inhibitor of both CD45 and PTEN, in suppressing other PTPs. This study found that PTP inhibitor XIX selectively inhibits protein tyrosine phosphatase non-receptor type 2 (PTPN2) and impacts signal transduction pathways, particularly the STAT3 pathway. Such inhibitors demonstrate how targeting CD45 can indirectly influence other crucial signaling molecules, offering insights into treatments for diseases related to PTPN2 (Le et al., 2017).
Effects of Peracids on CD45 Activity
Kuban-Jankowska et al. (2015) investigated the inhibitory effect of peracids on PTPs, including CD45. The study revealed that peracids, particularly medium-chain peracids, are potent inhibitors of CD45, suggesting a new avenue for controlling CD45 activity and related immune responses. This research opens possibilities for developing novel therapeutic agents targeting PTPs, especially in conditions where modulation of PTP activity is desirable (Kuban-Jankowska et al., 2015).
Modulation of Immune Cell Signalling by CD45
Saunders and Johnson (2010) reviewed the role of CD45 in immune cell signaling. The paper discusses CD45's regulatory effects on antigen receptor signaling in T and B cells and its broader impact on innate immunity, highlighting its significance in a range of immune responses. Understanding how CD45 modulates these pathways provides critical insights into potential therapeutic targets for immune-related disorders (Saunders & Johnson, 2010).
Safety And Hazards
Future Directions
Protein phosphatases act as key regulators of multiple important cellular processes and are attractive therapeutic targets for various diseases . Despite challenges, persistent efforts have led to the identification of several drug-like, non-competitive modulators of some of these enzymes . This reignites interest in therapeutic targeting of phosphatases .
properties
IUPAC Name |
N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQDDSYKVYARDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PTP CD45 Inhibitor | |
CAS RN |
345630-40-2 | |
Record name | 345630-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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